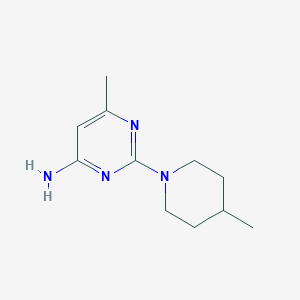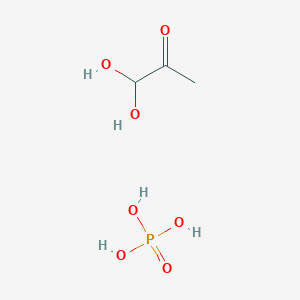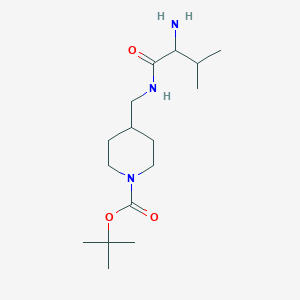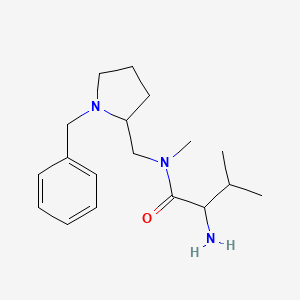
3-(2-Butyloctyl)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Butyloctyl)thiophene-2-carbaldehyde is an organosulfur compound with the molecular formula C17H28OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Butyloctyl)thiophene-2-carbaldehyde typically involves the formylation of a thiophene derivative. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group into the thiophene ring . Another approach involves the chloromethylation of thiophene followed by oxidation to yield the aldehyde .
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and selectivity. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce various substituents into the thiophene ring, facilitating the large-scale synthesis of complex thiophene derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Butyloctyl)thiophene-2-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents such as halogens or nitro groups
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid
Reduction: 3-(2-Butyloctyl)thiophene-2-methanol
Substitution: Various substituted thiophene derivatives
Applications De Recherche Scientifique
3-(2-Butyloctyl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(2-Butyloctyl)thiophene-2-carbaldehyde is largely dependent on its chemical structure and the specific application. In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconductors and other electronic devices . In medicinal chemistry, the compound’s ability to interact with biological targets, such as enzymes or receptors, can lead to various therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxaldehyde: A simpler aldehyde derivative of thiophene with similar reactivity but lacking the bulky butyloctyl group.
3-Methylthiophene-2-carbaldehyde: Another thiophene derivative with a methyl group instead of the butyloctyl group.
Uniqueness
3-(2-Butyloctyl)thiophene-2-carbaldehyde is unique due to its bulky butyloctyl substituent, which can influence its physical properties and reactivity. This makes it particularly useful in applications where steric effects are important, such as in the design of organic electronic materials and complex bioactive molecules .
Propriétés
Formule moléculaire |
C17H28OS |
|---|---|
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
3-(2-butyloctyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C17H28OS/c1-3-5-7-8-10-15(9-6-4-2)13-16-11-12-19-17(16)14-18/h11-12,14-15H,3-10,13H2,1-2H3 |
Clé InChI |
VZFDMOZUXKTRKT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCC)CC1=C(SC=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(13S,17R)-17-acetyl-13-methyl-16-methylidene-3-oxo-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14796931.png)

![3-Benzyl-6,6-difluoro-3-aza-bicyclo[3.1.0]hexane](/img/structure/B14796939.png)

![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14796943.png)
![(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14796945.png)


![rel-(4aR,8aS)-Octahydro-6-(phenylmethyl)-2H-pyrano[3,2-c]pyridine](/img/structure/B14796967.png)

